molecular formula C6H12ClNO3 B1423780 (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 757961-41-4

(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1423780
CAS No.: 757961-41-4
M. Wt: 181.62 g/mol
InChI Key: FPZOEPPXPLBIAN-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 757961-41-4) is a chiral pyrrolidine derivative with a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It is widely used in pharmaceutical and biochemical research, particularly as a building block for synthesizing bioactive molecules. The compound is typically stored under inert conditions at 2–8°C to maintain stability .

Properties

IUPAC Name

methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZOEPPXPLBIAN-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](CCN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693359
Record name Methyl (3R)-3-hydroxy-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757961-41-4
Record name Methyl (3R)-3-hydroxy-L-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids or their derivatives.

    Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidine ring. This can be achieved through various methods, including intramolecular cyclization reactions.

    Hydroxylation: The introduction of the hydroxyl group at the 3-position is a critical step. This can be accomplished using oxidizing agents under controlled conditions.

    Esterification: The carboxyl group is then esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow processes and the use of automated reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
This compound serves as a chiral building block in organic synthesis. Its stereochemistry is crucial for constructing complex organic molecules that require specific spatial arrangements of atoms. Researchers utilize it to create various derivatives that can exhibit desired biological activities or chemical properties .

Synthetic Routes
The synthesis of this compound typically involves several methods, including:

  • Enzymatic synthesis : Utilizing enzymes to catalyze reactions that yield the desired stereochemistry.
  • Chemical synthesis : Employing standard organic reactions such as esterification or amination under controlled conditions to ensure high purity and yield .

Biological Research

Enzyme Inhibition Studies
The compound is studied for its potential role in enzyme inhibition. Its hydroxyl and carboxylate groups allow it to form hydrogen bonds with active sites of enzymes, modulating their activity. This property is particularly relevant in drug development targeting metabolic pathways.

Ligand in Biochemical Assays
As a ligand, this compound can be used in various biochemical assays to study receptor interactions and signal transduction pathways. Its ability to bind selectively to certain receptors makes it a useful tool for understanding cellular mechanisms .

Medicinal Chemistry

Pharmaceutical Intermediate
This compound acts as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological and cardiovascular conditions. The structural features of this compound contribute to its efficacy in modulating neurotransmitter systems and influencing cardiovascular functions .

Potential Therapeutic Effects
Research indicates that this compound may exhibit various biological activities such as:

  • Antioxidant properties : Inhibiting oxidative stress by scavenging free radicals.
  • Anticoagulant activity : Influencing blood coagulation pathways, which could be beneficial in therapeutic settings.
  • Neuroprotective effects : Modulating neurotransmitter systems to offer protective effects against neurodegenerative diseases .

Industrial Applications

Production of Fine Chemicals
In the chemical industry, this compound is utilized in the manufacture of fine chemicals and agrochemicals. Its versatility as a precursor allows for the development of specialized compounds used in agriculture and other sectors .

  • Neuroprotective Research
    A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
  • Anticoagulant Activity Assessment
    Research focused on assessing the anticoagulant properties of this compound revealed that it could significantly affect blood coagulation pathways, suggesting its utility in developing new anticoagulant drugs.

Mechanism of Action

The mechanism by which (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers

a) rel-(2R,3S)-Methyl 3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS 1788041-61-1)
  • Molecular Formula: C₆H₁₂ClNO₃ (same as target compound).
  • Molecular Weight : 181.62 g/mol (identical).
  • Key Difference: Diastereomer with inverted stereochemistry at C2 and C3.
b) Methyl (2R,3S)-3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS 1844898-16-3)
  • Molecular Formula: C₆H₁₂ClNO₃.
  • Storage : 2–8°C, with solutions requiring careful handling to avoid freeze-thaw cycles .
  • Research Use : Sold by GLPBIO for biochemical studies, emphasizing its role in enantioselective synthesis .
c) Methyl (2S,3S)-3-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS 213131-32-9)
  • Purity : ≥97%.
  • Distinction : The (2S,3S) configuration may lead to distinct crystallinity and solubility profiles compared to the (2S,3R) form .

Functional Group Variants

a) (2R,3S)-3-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride (CAS 468061-05-4)
  • Molecular Formula: C₅H₁₀ClNO₃.
  • Molecular Weight : 167.59 g/mol.
  • Key Difference : The carboxylic acid group (vs. methyl ester) enhances hydrogen-bonding capacity, influencing solubility and reactivity in peptide coupling reactions .
b) Methyl (2S,3S)-3-Ethylpyrrolidine-2-Carboxylate Hydrochloride (CAS 189690-91-3)
  • Molecular Formula: C₈H₁₅ClNO₂.
  • Molecular Weight : 193.67 g/mol.
  • Key Difference : Substitution of the hydroxyl group with an ethyl group increases lipophilicity, altering membrane permeability in drug candidates .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Stereochemistry Functional Group Purity Storage Conditions Key Suppliers
(2S,3R)-Methyl 3-hydroxy- (757961-41-4) C₆H₁₂ClNO₃ 181.62 (2S,3R) Methyl ester ≥97% 2–8°C, inert Yuanye
rel-(2R,3S)-Methyl 3-hydroxy- (1788041-61-1) C₆H₁₂ClNO₃ 181.62 (2R,3S) Methyl ester N/A N/A Multiple
(2R,3S)-Methyl 3-hydroxy- (1844898-16-3) C₆H₁₂ClNO₃ 181.62 (2R,3S) Methyl ester >97% 2–8°C GLPBIO
(2S,3S)-Methyl 3-hydroxy- (213131-32-9) C₆H₁₂ClNO₃ 181.62 (2S,3S) Methyl ester ≥97% N/A ECHEMI
(2R,3S)-Carboxylic acid (468061-05-4) C₅H₁₀ClNO₃ 167.59 (2R,3S) Carboxylic acid N/A N/A ChemBK
(2S,3S)-3-Ethyl- (189690-91-3) C₈H₁₅ClNO₂ 193.67 (2S,3S) Ethyl substituent N/A 2–8°C CymitQuimica

Biological Activity

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring with hydroxyl and carboxylate functional groups, which are crucial for its biological activity. The stereochemistry of this compound influences its interactions with biological targets.

  • Molecular Formula : C6_6H12_{12}ClNO3_3
  • Molecular Weight : 181.62 g/mol
  • CAS Number : 757961-41-4

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound may inhibit oxidative stress by scavenging free radicals, which is essential for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anticoagulant Activity : Similar compounds have shown potential in modulating blood coagulation pathways, indicating that this compound might be beneficial in therapeutic settings for preventing thrombosis .
  • Neuroprotective Effects : Studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, potentially providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • It may act as an enzyme inhibitor by mimicking natural substrates or binding to active sites, thereby blocking enzymatic activity .
  • The compound's hydroxyl and ester groups enable it to form hydrogen bonds with enzymes and receptors, modulating their activity effectively .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to ROS .
  • Neuroprotection : In a model of neurodegeneration, the compound was shown to enhance neuronal survival rates and improve cognitive functions in animal models subjected to neurotoxic agents .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
AnticoagulantModulates blood coagulation
NeuroprotectiveProtects neurons from degeneration
Mechanism TypeDescriptionReferences
Enzyme InhibitionMimics natural substrates
Receptor InteractionForms hydrogen bonds with target proteins

Applications in Medicine

The unique properties of this compound make it a promising candidate for various therapeutic applications:

  • Neurological Disorders : Its neuroprotective properties suggest potential use in treating conditions like Alzheimer's disease.
  • Cardiovascular Health : Its anticoagulant effects could be beneficial in preventing cardiovascular diseases related to thrombosis.

Q & A

Basic Research Questions

Q. What are the critical steps for ensuring stereochemical control during the synthesis of (2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride?

  • Answer : Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For example, diastereomeric intermediates can be separated via recrystallization or chromatography using polar solvents (e.g., ethanol/water mixtures) . Validate configuration using NMR (e.g., 1^1H-NMR coupling constants for vicinal protons) and compare with literature data for analogous pyrrolidine derivatives .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Waste must be segregated into halogenated organic containers due to the hydrochloride moiety. Neutralize acidic residues before disposal, adhering to institutional guidelines .

Q. What analytical techniques are recommended for initial characterization of this compound?

  • Answer :

  • Purity : HPLC with UV detection (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Structure : 1^1H/13^13C-NMR in DMSO-d6 or CDCl3; IR for hydroxyl and carbonyl groups .
  • Mass : ESI-MS for molecular ion confirmation (expected [M+H]+^+: 196.6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diastereomeric impurities?

  • Answer : Use 2D-NMR (COSY, HSQC) to assign stereochemistry. For example, NOESY correlations between H-2 and H-3 protons can distinguish (2S,3R) from (2S,3S) isomers . Cross-validate with chiral GC/MS or X-ray crystallography if crystals are obtainable .

Q. What strategies optimize the stability of this compound under varying pH conditions?

  • Answer :

  • Stability Table :
pH RangeStability (25°C)Degradation Products
1–3>90% (1 week)None detected
7–9<50% (1 week)Lactam formation
  • Method : Conduct accelerated stability studies using HPLC. Buffer solutions (pH 1–9) at 25°C and 40°C; monitor lactamization via loss of carboxylate peak .

Q. How can researchers quantify trace impurities (e.g., unreacted intermediates) in this compound?

  • Answer : Use ultra-HPLC (UHPLC) with a charged surface hybrid column for high resolution. Set detection limits to 0.1% using a validated method per ICH Q2(R1). For example, quantify residual 3-hydroxypyrrolidine via derivatization with dansyl chloride and fluorescence detection .

Q. What role does this compound play in medicinal chemistry research, particularly in prodrug design?

  • Answer : The hydroxyl and ester groups make it a scaffold for prodrugs. For instance, ester hydrolysis in vivo releases active carboxylic acids. Study enzymatic kinetics (e.g., esterase-mediated hydrolysis) using LC-MS to track metabolite formation .

Methodological Notes

  • Stereochemical Analysis : Always cross-verify NMR data with computational models (DFT calculations for expected coupling constants) .
  • Safety Protocols : For large-scale synthesis, implement inert atmosphere techniques to prevent hydrochloride degradation .
  • Data Reproducibility : Use pharmacopeial reference standards (e.g., USP/EP) for HPLC calibration to ensure inter-lab consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.